molecular formula C14H9Cl2N3S2 B1675427 Luliconazole CAS No. 187164-19-8

Luliconazole

カタログ番号: B1675427
CAS番号: 187164-19-8
分子量: 354.3 g/mol
InChIキー: YTAOBBFIOAEMLL-REQDGWNSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ルリコナゾールは、重要な中間体の形成を含む多段階プロセスによって合成することができます。一般的な合成経路の1つは、2,4-ジクロロベンジルクロリドを硫化ナトリウムと反応させて2,4-ジクロロベンジルスルフィドを形成することです。この中間体は次に、クロロアセトニトリルと反応させて2,4-ジクロロベンジルチオアセトニトリルを生成します。 最後の段階では、この中間体をイミダゾールと環化させてルリコナゾールを形成します .

工業生産方法

ルリコナゾールの工業生産は、通常、大規模製造のための合成経路を最適化することを含みます。 これには、効率的な触媒、制御された反応条件、および精製技術の使用が含まれており、最終製品の高い収率と純度を確保します .

化学反応の分析

反応の種類

ルリコナゾールは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主な生成物

科学研究への応用

ルリコナゾールは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Luliconazole has a wide range of scientific research applications, including:

類似化合物との比較

ルリコナゾールは、次のような他のアゾール系抗真菌薬とよく比較されます。

  • フルコナゾール
  • イトラコナゾール
  • ケトコナゾール
  • テルビナフィン (アゾールではありませんが、その抗真菌特性のためにしばしば比較されます)

ユニークさ

ルリコナゾールは、強力な抗真菌活性と良好な薬物動態特性により際立っています。 これは、他のアゾールやテルビナフィンと比較して、皮膚糸状菌症の治療において優れた有効性を示しています さらに、ルリコナゾールのユニークな化学構造は、ケテンジチオ酢酸構造に組み込まれたイミダゾール部分を含み、その強力な抗真菌活性に寄与しています .

類似化合物

ルリコナゾールのユニークな構造と強力な活性により、抗真菌剤の武器庫に貴重な追加となっています。

生物活性

Luliconazole is an imidazole antifungal agent that has garnered attention for its potent activity against various fungal pathogens, particularly dermatophytes and azole-resistant strains. This article provides a comprehensive overview of the biological activity of this compound, including in vitro and in vivo studies, mechanisms of action, and clinical implications.

This compound exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By targeting the enzyme lanosterol 14α-demethylase, this compound disrupts the biosynthesis pathway of ergosterol, leading to increased membrane permeability and ultimately cell death. This mechanism is similar to that of other azole antifungals but is distinguished by this compound's unique structural properties, which confer enhanced potency against resistant strains.

In Vitro Activity

Numerous studies have demonstrated this compound's efficacy against a range of fungal pathogens:

  • Against Dermatophytes : A study involving 320 dermatophyte isolates from onychomycosis patients reported a geometric mean minimum inhibitory concentration (MIC) for this compound at 0.00022 μg/mL, significantly lower than that of other antifungals like terbinafine and amorolfine (Table 1) .
  • Against Aspergillus Species : this compound showed promising results against azole-resistant Aspergillus fumigatus with an MIC_50 of 0.002 mg/L and an MIC_90 of 0.015 mg/L. It effectively inhibited both planktonic growth and biofilm formation when applied during early stages .
PathogenMIC (μg/mL)Reference
Trichophyton rubrum0.00012
Microsporum canis0.00025
Aspergillus fumigatus0.002

In Vivo Activity

In vivo studies further support the clinical relevance of this compound:

  • Galleria mellonella Model : In a survival study using Galleria mellonella larvae infected with Aspergillus, those treated with a single dose of this compound exhibited a survival rate of 41%, compared to only 21% in the control group .
  • Dermatophyte Infections : In guinea pig models, treatment with topical this compound resulted in negative cultures for up to 100% of animals after seven days, indicating high therapeutic efficacy .

Clinical Applications

This compound is primarily indicated for superficial fungal infections such as tinea pedis, tinea cruris, and tinea corporis. Its unique formulation allows for once-daily application, enhancing patient compliance. The drug's safety profile is favorable, with minimal systemic absorption reported in clinical trials.

Case Studies and Clinical Trials

Several clinical trials have highlighted this compound's effectiveness:

  • Phase III Trials : A multicenter trial demonstrated that this compound was more effective than placebo in achieving mycological cure rates in patients with tinea pedis.
  • Comparative Studies : In head-to-head comparisons with other antifungals like terbinafine, this compound consistently showed superior efficacy in achieving complete cure rates .

Q & A

Q. Basic: What are the standard methodologies for quantifying luliconazole in pharmaceutical formulations?

Answer:
The most common methods include reverse-phase high-performance liquid chromatography (RP-HPLC) and high-performance thin-layer chromatography (HPTLC) . For RP-HPLC, a validated protocol uses a C18 column with methanol:water (85:15) mobile phase at 1.0 mL/min flow rate, detecting at 296 nm (retention time: 4.2 min) . HPTLC employs a Camag TLC scanner III with a deuterium lamp at 300 nm, validated via ANOVA for intraday/interday precision and Student’s t-test for accuracy . Both methods adhere to ICH Q2(R1) guidelines, ensuring linearity (e.g., 20–60 µg/mL for HPLC) and sensitivity (LOD: 0.24 µg/mL; LOQ: 0.748 µg/mL) .

Q. Advanced: How can conflicting MIC data for this compound against Candida albicans be resolved across studies?

Answer:
Discrepancies in MIC values (e.g., 0.031–0.13 µg/mL in some studies vs. higher ranges in others) often arise from variations in:

  • Test conditions : Incubation time, media composition (e.g., Sabouraud dextrose vs. RPMI-1640) .
  • Strain variability : Clinical isolates may exhibit resistance mechanisms absent in reference strains.
  • Endpoint criteria : EUCAST vs. CLSI guidelines differ in defining growth inhibition thresholds .
    To resolve contradictions, standardize protocols using CLSI M27-A3 guidelines and include quality control strains (e.g., C. albicans ATCC 90028) for cross-study validation .

Q. Basic: What experimental models are used to evaluate this compound’s transdermal delivery?

Answer:
Franz diffusion cells with excised human/animal skin or synthetic membranes are standard. For nail permeation, bovine hooves or human cadaver nails are used, with flux calculated via Fick’s law. Key parameters:

ParameterTypical Value for this compound
Flux (µg/cm²/h)8–50 (varies with formulation)
Nail solubility~5% saturation in aqueous systems
Key excipientsTranscutol P (enhancer)

Q. Advanced: How can Quality by Design (QbD) principles optimize this compound-loaded nanocarriers?

Answer:
QbD involves Box-Behnken or Central Composite Designs to optimize lipid-based systems (e.g., SLNs, leciplex). Critical variables include:

  • Independent variables : Lipid:surfactant ratio, homogenization speed, drug loading .
  • Responses : Entrapment efficiency (>90%), particle size (<200 nm), zeta potential (>|−30 mV|) .
    For leciplex, a 3-factor Box-Behnken design identified optimal phospholipid:dimethyl dodecyl ammonium bromide ratios (2:1), achieving 92.3% entrapment and sustained release over 24 hours .

Q. Basic: What in vitro models assess this compound’s antifungal efficacy?

Answer:

  • Broth microdilution : Determines MICs for dermatophytes (e.g., Trichophyton rubrum MIC: 0.002–0.004 µg/mL) and Malassezia spp. .
  • Time-kill assays : Evaluates fungistatic vs. fungicidal activity (e.g., >99% reduction in T. mentagrophytes colonies at 24 hours) .
  • Keratin-binding assays : Measures drug adsorption to stratum corneum using radiolabeled this compound .

Q. Advanced: How does this compound’s modulation of aryl hydrocarbon receptor (AhR) signaling impact drug repurposing?

Answer:
this compound uniquely enhances AhR activity (unlike other azoles), as shown in computational docking and luciferase reporter assays. This suggests potential for:

  • Anti-inflammatory applications : AhR activation mitigates psoriasis and atopic dermatitis .
  • Cancer therapy : AhR ligands modulate tumor microenvironment signaling.
    To validate, use molecular dynamics simulations (e.g., GROMACS) to predict binding affinities, followed by in vitro assays (e.g., CYP1A1 induction in HaCaT cells) .

Q. Basic: How is clinical efficacy of this compound compared to other antifungals statistically validated?

Answer:
Randomized controlled trials (RCTs) use endpoints like mycological cure (negative culture) and clinical scoring (erythema/scaling reduction). For example:

TreatmentMycological Cure RateP-value vs. Vehicle
This compound62%<0.001
Terbinafine56%0.003 (vs. This compound)
Statistical analysis employs ANOVA for group comparisons and Bonferroni correction for multiple testing .

Q. Advanced: What strategies improve this compound’s nail penetration for onychomycosis?

Answer:
Enhancement strategies include:

  • Chemical modification : Prodrugs with increased keratin affinity.
  • Nanoformulations : SLNs with oleic acid increase nail flux by 3-fold vs. free drug .
  • Physical methods : Ablation with fractional CO2 laser.
    Key parameter: Degree of saturation (DS) . This compound’s DS in nail plates is ~8%, but can be boosted to >50% using urea-based carriers .

Q. Basic: What are the key pharmacokinetic parameters of topical this compound?

Answer:

ParameterValue (Mean ± SD)
Cmax (ng/mL)7.36 ± 2.66 (tinea cruris)
Tmax (hours)6.5 ± 8.25
AUC0–24 (ng·h/mL)121.74 ± 53.36
Systemic absorption is minimal (<1% bioavailability), with no QTc prolongation risk .

Q. Advanced: How can molecular dynamics (MD) simulations predict this compound’s interactions with fungal targets?

Answer:
MD simulations (e.g., using Amber22 ) model this compound binding to C. albicans CYP51 (lanosterol 14α-demethylase). Key findings:

  • Hydrogen bonds : With heme propionate groups (binding energy: −9.8 kcal/mol).
  • Resistance mutations : Y132H reduces binding affinity by 40%, explaining azole resistance .
    Validate using site-directed mutagenesis and MIC shifts in engineered strains.

特性

IUPAC Name

(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOBBFIOAEMLL-REQDGWNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048607
Record name Luliconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes.
Record name Luliconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

187164-19-8
Record name Luliconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187164-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luliconazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luliconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Luliconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luliconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LULICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luliconazole
Reactant of Route 2
Luliconazole
Reactant of Route 3
Luliconazole
Reactant of Route 4
Luliconazole
Reactant of Route 5
Luliconazole
Reactant of Route 6
Luliconazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。